REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([C:8]#[N:9])[C:5]([N+:10]([O-:12])=[O:11])=[CH:4][CH:3]=1.[CH3:13][O:14][C:15]1[CH:16]=[C:17](B(O)O)[CH:18]=[CH:19][C:20]=1[O:21][CH3:22].C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:13][O:14][C:15]1[CH:16]=[C:17]([C:2]2[N:7]=[C:6]([C:8]#[N:9])[C:5]([N+:10]([O-:12])=[O:11])=[CH:4][CH:3]=2)[CH:18]=[CH:19][C:20]=1[O:21][CH3:22] |f:2.3.4,^1:42,44,63,82|
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Name
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|
Quantity
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5.51 g
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Type
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reactant
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Smiles
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ClC1=CC=C(C(=N1)C#N)[N+](=O)[O-]
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Name
|
|
Quantity
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6.55 g
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Type
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reactant
|
Smiles
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COC=1C=C(C=CC1OC)B(O)O
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Name
|
|
Quantity
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16.59 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
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Quantity
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300 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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3.47 g
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Type
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catalyst
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Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was refluxed for 24 hours
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Duration
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24 h
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Type
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TEMPERATURE
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Details
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after cooling
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Type
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CUSTOM
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Details
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the volatiles were evaporated to dryness
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Type
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CUSTOM
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Details
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The crude mixture was purified by silica gel column chromatography
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Type
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CUSTOM
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Details
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The appropriated fractions were collected
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Type
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CUSTOM
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Details
|
evaporated to dryness
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Type
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FILTRATION
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Details
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The orange precipitate was filtered off
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Type
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WASH
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Details
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washed with ether
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Type
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CUSTOM
|
Details
|
dried
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Name
|
|
Type
|
product
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Smiles
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COC=1C=C(C=CC1OC)C1=CC=C(C(=N1)C#N)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.79 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 79.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |